1'-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-piperidin]-6-one
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Overview
Description
1’-Benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of nitrogen atoms within a tricyclic framework, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 1’-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spirocyclic structure, followed by the introduction of the benzyl, butyl, and methyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1’-Benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 1’-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one is unique due to its specific arrangement of nitrogen atoms and the presence of benzyl, butyl, and methyl groups. Similar compounds include:
Spiro[cyclohexane-1,2’-indole]: Another spirocyclic compound with different substituents.
Spiro[1,3-dioxolane-4,2’-pyrrolidine]: Features a different heterocyclic system.
Spiro[1,3-diazabicyclo[3.1.0]hexane-2,4’-piperidine]: Similar nitrogen arrangement but different overall structure.
These comparisons highlight the uniqueness of 1’-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one in terms of its chemical and biological properties.
Properties
Molecular Formula |
C24H35N3O |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
1'-benzyl-5-butyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one |
InChI |
InChI=1S/C24H35N3O/c1-3-4-10-23-18-26-16-22(2,21(23)28)17-27(19-23)24(26)11-13-25(14-12-24)15-20-8-6-5-7-9-20/h5-9H,3-4,10-19H2,1-2H3 |
InChI Key |
PJCDIXOHHJXPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C34CCN(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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